Terbium(III) acetate hydrate

CAS No.:

Cat. No.: VC16199585

Molecular Formula: C6H14O7Tb

Molecular Weight: 357.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14O7Tb |

|---|---|

| Molecular Weight | 357.10 g/mol |

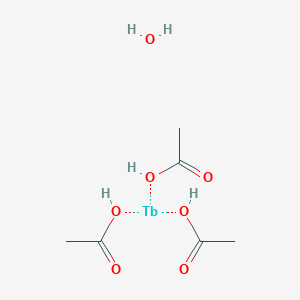

| IUPAC Name | acetic acid;terbium;hydrate |

| Standard InChI | InChI=1S/3C2H4O2.H2O.Tb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

| Standard InChI Key | WKAHNHJYIXUCGC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.[Tb] |

Introduction

Chemical Identity and Nomenclature

Table 1: Key Identifiers of Terbium(III) Acetate Hydrate

| Property | Value | Source |

|---|---|---|

| CAS Number | 100587-92-6 | |

| EC Number | 247-065-3 | |

| IUPAC Name | terbium(3+); triacetate; hydrate | |

| Molecular Formula | C₆H₁₁O₇Tb (anhydrous basis) | |

| SMILES | CC(=O)O.CC(=O)O.CC(=O)O.O.[Tb] |

Physicochemical Properties

Physical Characteristics

Terbium(III) acetate hydrate manifests as a white crystalline powder with a density of approximately 1.6–1.8 g/cm³. It is hygroscopic, requiring storage in airtight containers to prevent unintended hydration or decomposition. The compound exhibits limited solubility in nonpolar solvents but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Table 2: Physical and Analytical Data

| Property | Value | Method |

|---|---|---|

| Assay (Purity) | 99.99% (metal basis) | Elemental analysis |

| Melting Point | >250°C (decomposes) | Thermal gravimetry |

| Solubility in Water | 12.5 g/L (20°C) | OECD Test Guideline 105 |

Spectral and Structural Insights

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized by reacting terbium(III) oxide (Tb₄O₇) with glacial acetic acid under reflux conditions:

Excess acetic acid is removed via rotary evaporation, and the product is recrystallized from ethanol-water mixtures to achieve >99.9% purity .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield and consistency. Ereztech and Sigma-Aldrich utilize high-purity terbium metal (99.99%) as a starting material, ensuring minimal contamination by other lanthanides . Quality control protocols include inductively coupled plasma mass spectrometry (ICP-MS) to verify metal purity and Karl Fischer titration to determine hydration levels .

Applications in Advanced Technologies

Luminescent Materials

Terbium(III) acetate hydrate serves as a precursor for thin-film electroluminescent devices. When doped into zinc sulfide matrices, it emits bright green light under electrical excitation, making it valuable in display technologies . Recent advances in ligand design, such as the use of N,N′,N″-tri(3-indolemethanal)triaminotriethylamine, have amplified its luminescence quantum yield from 15% to 42% by optimizing the antenna effect .

Biomedical Imaging

The compound’s long fluorescence lifetime (1.2–1.5 ms) enables time-resolved fluorescence imaging, which eliminates background autofluorescence in biological samples. Functionalized nanoparticles incorporating terbium(III) acetate hydrate have detected cancer biomarkers at concentrations as low as 10 pM .

Table 3: Performance Metrics in Fluorescence Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume